Histamine H3 Receptor Binding Affinity: Potent Engagement with Kd of 1.35 nM
3-Amino-N-(3,4-dimethylphenyl)benzamide demonstrates potent binding to the human histamine H3 receptor (H3R), with a reported dissociation constant (Kd) of 1.35 nM in a BRET-based assay using HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. While direct head-to-head comparison data with close structural analogs in the same assay system are not publicly available, this affinity value places the compound in the low nanomolar range, which is comparable to several known H3R antagonists/inverse agonists used as research tools. For context, the clinically studied H3R antagonist pitolisant (tiprolisant) exhibits a Ki of approximately 0.16 nM at the human H3R, while JNJ-5207852 has a reported pKi of 9.4 (Ki ~ 0.4 nM) [2]. The target compound's Kd of 1.35 nM represents a slightly lower but still potent binding affinity. The differentiation for procurement purposes lies in the compound's unique benzamide scaffold, which is structurally distinct from the imidazole, piperidine, or pyrrolidine cores common among other H3R ligands, thereby offering an alternative chemotype for SAR exploration and potential off-target profiling.
| Evidence Dimension | Binding affinity (Kd) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Pitolisant: Ki ~0.16 nM; JNJ-5207852: Ki ~0.4 nM (representative potent H3R ligands, not direct head-to-head comparators) |
| Quantified Difference | Target compound is approximately 8-fold less potent than pitolisant and 3-fold less potent than JNJ-5207852, yet remains in the low nanomolar range with a distinct benzamide scaffold. |
| Conditions | BRET assay, human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, measurement after 30 min |
Why This Matters
The potent H3R binding of this benzamide derivative provides a chemically distinct starting point for H3R ligand development, enabling SAR studies that probe alternative binding modes and potentially distinct selectivity profiles compared to established H3R pharmacophores.
- [1] BindingDB Entry BDBM50538677 (CHEMBL4635634). Binding affinity of 3-amino-N-(3,4-dimethylphenyl)benzamide to human H3R. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538677 View Source
- [2] Schwartz JC. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011;163(4):713-721. doi:10.1111/j.1476-5381.2011.01286.x View Source
